N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide
Description
N-(5-Bromo-2-methoxybenzyl)cycloheptanamine hydrobromide is a halogenated benzylamine derivative characterized by a cycloheptane ring attached to a benzyl group substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. The hydrobromide salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]cycloheptanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.BrH/c1-18-15-9-8-13(16)10-12(15)11-17-14-6-4-2-3-5-7-14;/h8-10,14,17H,2-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJYOMHLSREOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2CCCCCC2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-64-3 | |
| Record name | Cycloheptanamine, N-[(5-bromo-2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with cycloheptanamine in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzylcycloheptanamine derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.
Reduction: 2-methoxybenzylcycloheptanamine.
Substitution: Various substituted benzylcycloheptanamines.
Scientific Research Applications
N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Cycloalkane Ring Size Variation
- N-(5-Bromo-2-Methoxybenzyl)Cyclopentanamine Hydrobromide (): Structure: Cyclopentane ring (5-membered) instead of cycloheptane. Molecular weight is lower (estimated ~370 g/mol vs. ~400 g/mol for the cycloheptane analog).
Amine Group Substitutions
Functional Group Modifications
Halogen and Methoxy Positioning
Formamide Derivative
- N-(5-Bromo-2-Methoxybenzyl)Formamide (): Structure: Formamide replaces cycloheptanamine.
Receptor Binding Potential
- The indole-containing analog N-(5-Bromo-2-Methoxybenzyl)-[2-(1H-Indol-3-Yl)Ethyl]Amine Hydrochloride () exhibits 5-HT2 receptor affinity (Ki < 100 nM), suggesting that the bromo-methoxybenzyl motif is critical for serotoninergic activity. The cycloheptanamine variant may share this target but with altered kinetics due to its larger ring .
Cardioprotective Activity
- Structural parallels suggest similar pathways for the target compound .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Size | Notable Activity |
|---|---|---|---|---|---|
| N-(5-Bromo-2-Methoxybenzyl)Cycloheptanamine HBr | C₁₅H₂₁Br₂NO | ~400 | 5-Br, 2-OMe, cycloheptane | 7-membered | Hypothesized 5-HT2 binding |
| N-(5-Bromo-2-Methoxybenzyl)Cyclopentanamine HBr | C₁₃H₁₇Br₂NO | ~370 | 5-Br, 2-OMe, cyclopentane | 5-membered | N/A |
| N-(3,4,5-Trimethoxybenzyl)Cycloheptanamine HBr | C₁₇H₂₆BrNO₃ | ~396 | 3,4,5-OMe, cycloheptane | 7-membered | Increased lipophilicity |
| N-(5-Bromo-2-Methoxybenzyl)Formamide | C₉H₉BrN₂O₂ | ~242 | 5-Br, 2-OMe, formamide | N/A | Reduced CNS penetration |
Biological Activity
N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide is a compound of interest in medicinal chemistry due to its unique cycloheptane structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with cycloheptanamine in the presence of a base, followed by hydrobromic acid addition to form the hydrobromide salt. The synthetic route can be summarized as follows:
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 5-bromo-2-methoxybenzyl chloride + cycloheptanamine | Base (NaOH or K2CO3), anhydrous ethanol or methanol, room temperature to reflux |
| 2 | Product from Step 1 | Hydrobromic acid |
This compound's unique cycloheptane ring structure influences its chemical reactivity and biological activity, differentiating it from similar compounds like cyclohexane and cyclopentane derivatives .
This compound is investigated for its potential interactions with specific molecular targets, including receptors and enzymes. The compound may modulate their activity, influencing various cellular processes. Its mechanism involves:
- Binding to Receptors : It may interact with neurotransmitter receptors, potentially influencing mood and cognition.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in disease pathways, making it a candidate for therapeutic applications.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. For instance, studies have shown that similar compounds display selective cytotoxicity against various cancer cell lines. Although specific data on this compound is limited, it is hypothesized to possess comparable activities due to structural similarities .
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that benzyl derivatives exhibit selective cytotoxicity against lung carcinoma cells (NCI-H292), with IC50 values indicating significant potency .
- Genotoxicity Assessments : Compounds structurally related to this compound have shown genotoxic effects in cancer cell lines without affecting normal peripheral blood mononuclear cells (PBMC), suggesting a targeted action against malignant cells .
- Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties, indicating potential effectiveness against various pathogens, though specific data on this compound remains to be elucidated.
Comparison with Similar Compounds
A comparative analysis reveals that this compound has distinct properties compared to its analogs:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(5-bromo-2-methoxybenzyl)cycloheptanamine | Cycloheptane ring | Potential anticancer activity |
| N-(5-bromo-2-methoxybenzyl)cyclohexanamine | Cyclohexane ring | Moderate enzyme inhibition |
| N-(5-bromo-2-methoxybenzyl)cyclopentanamine | Cyclopentane ring | Lower receptor affinity |
The cycloheptane structure may confer enhanced steric and electronic properties leading to distinct interactions with biological targets compared to cyclohexane or cyclopentane analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
